molecular formula C17H19NO B12555320 (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine CAS No. 145060-53-3

(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine

Cat. No.: B12555320
CAS No.: 145060-53-3
M. Wt: 253.34 g/mol
InChI Key: OVLKRQKPIPMWIJ-UHFFFAOYSA-N
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Description

(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a methoxyphenyl group and a phenylpropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine typically involves the condensation of an aldehyde or ketone with an amine. One possible synthetic route is:

    Starting Materials: 4-Methoxybenzaldehyde and 3-phenylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Procedure: The aldehyde and amine are mixed in a suitable solvent, such as ethanol, and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be used to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxime or nitrile derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)methanimine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylpropyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)ethanimine: Similar structure but with an ethanimine group.

    (E)-1-(4-Methoxyphenyl)-N-(3-phenylpropyl)propanimine: Similar structure but with a propanimine group.

Properties

CAS No.

145060-53-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(3-phenylpropyl)methanimine

InChI

InChI=1S/C17H19NO/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3

InChI Key

OVLKRQKPIPMWIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NCCCC2=CC=CC=C2

Origin of Product

United States

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